N~3~-Benzyl-N-hydroxy-N~3~-methyl-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N3-Benzyl-N-hydroxy-N~3~-methyl-beta-alaninamide can be achieved through several synthetic routes. One common method involves the protection of amino functions using Boc (tert-butoxycarbonyl) groups . The reaction conditions typically involve the use of Boc2O (di-tert-butyl dicarbonate) and catalytic amounts of DMAP (4-dimethylaminopyridine) to achieve high yields . Industrial production methods may vary, but they generally involve similar protection and deprotection steps to ensure the purity and yield of the final product.
Chemical Reactions Analysis
N~3~-Benzyl-N-hydroxy-N~3~-methyl-beta-alaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N~3~-Benzyl-N-hydroxy-N~3~-methyl-beta-alaninamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In medicine, it may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities . Additionally, in the industrial sector, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N3-Benzyl-N-hydroxy-N~3~-methyl-beta-alaninamide involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N~3~-Benzyl-N-hydroxy-N~3~-methyl-beta-alaninamide can be compared with other similar compounds, such as N-benzyl-N-hydroxy-beta-alaninamide and N-methyl-N-hydroxy-beta-alaninamide . These compounds share structural similarities but differ in their substituent groups, which can affect their reactivity and applications . The uniqueness of N3-Benzyl-N-hydroxy-N~3~-methyl-beta-alaninamide lies in its combination of benzyl, hydroxy, and methyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
919997-10-7 |
---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-[benzyl(methyl)amino]-N-hydroxypropanamide |
InChI |
InChI=1S/C11H16N2O2/c1-13(8-7-11(14)12-15)9-10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3,(H,12,14) |
InChI Key |
QTCQWQFDAYEAGN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)NO)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.